molecular formula C27H29N5O4S2 B12203346 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B12203346
M. Wt: 551.7 g/mol
InChI Key: YFUVGIFMSIQAEH-OYKKKHCWSA-N
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Description

The compound 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide is a structurally complex molecule featuring a sulfonamide backbone linked to a pyrazole-thiazole hybrid system. Key structural elements include:

  • A Z-configuration at the exocyclic double bond in the thiazole ring, influencing stereoelectronic properties.
  • A 2,6-dimethylmorpholin-4-yl substituent on the thiazole, which may enhance solubility and modulate electronic effects.

Properties

Molecular Formula

C27H29N5O4S2

Molecular Weight

551.7 g/mol

IUPAC Name

3-[4-[(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C27H29N5O4S2/c1-18-15-31(16-19(2)36-18)27-28-26(33)24(37-27)14-21-17-32(22-10-6-5-7-11-22)29-25(21)20-9-8-12-23(13-20)38(34,35)30(3)4/h5-14,17-19H,15-16H2,1-4H3/b24-14-

InChI Key

YFUVGIFMSIQAEH-OYKKKHCWSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)S(=O)(=O)N(C)C)C5=CC=CC=C5)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves multiple steps. One common method includes the Mannich reaction, where curcumin pyrazole reacts with formaldehyde and 2,6-dimethylmorpholine . The reaction conditions typically involve the use of solvents like ethanol and chloroform, and the product is obtained as a brownish-yellow powder with a yield of around 73% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Impact of Substituents :

  • Thione vs. Oxo Groups: The thione (C=S) in CAS 623933-06-2 may increase acidity at the thiazolidinone NH compared to the oxo (C=O) group in the target compound.

Spectroscopic Profiles

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O stretching (thiazole-4-one) at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
  • CAS 623933-06-2 : A thione (C=S) stretch at ~1247–1255 cm⁻¹ , absent in the target compound.
  • Triazole-Thiones ( ) : Show νNH at 3278–3414 cm⁻¹ and νC=S at 1247–1255 cm⁻¹, consistent with thione tautomers.

NMR Spectroscopy

  • Chemical Shifts : highlights that substituents alter chemical environments, particularly in regions A (positions 39–44) and B (positions 29–36). For the target compound, the morpholinyl group’s electron-donating effects may downfield-shift adjacent protons compared to halogenated analogs in .

Electronic and Topological Analysis

For example:

  • The sulfonamide group in the target compound likely creates a region of high electron density, contrasting with the electron-deficient thiazole-thiones in .
  • Morpholinyl vs. sec-butyl : The morpholinyl group’s oxygen and nitrogen atoms may enhance hydrogen-bond acceptor capacity, influencing binding interactions in biological systems.

Research Findings and Implications

  • Synthetic Challenges : The Z-configuration and morpholinyl substitution require precise control, as seen in similar triazole-thiazole syntheses ( ).
  • Biological Relevance : While bioactivity data are absent for the target compound, sulfonamide-thiazole hybrids are often explored for antimicrobial or kinase inhibitory activity. The morpholinyl group’s presence may improve pharmacokinetic profiles.
  • Crystallographic Insights : Programs like SHELX ( ) and ORTEP-3 ( ) are critical for resolving stereochemistry and tautomeric states in analogs.

Biological Activity

The compound 3-(4-{(Z)-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)-N,N-dimethylbenzenesulfonamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4S2C_{22}H_{26}N_{4}O_{4}S_{2} with a molecular weight of approximately 474.6 g/mol . The compound features a complex arrangement of functional groups, including thiazole and pyrazole rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N4O4S2
Molecular Weight474.6 g/mol
IUPAC Name(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyHFOUKGOEUXHDPB-MFOYZWKCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an allosteric modulator , affecting enzyme activity through conformational changes in target proteins. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of various functional groups in its structure.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. The results indicate significant cytotoxicity with an IC50 value below 10 μM , suggesting potent antitumor activity.

Cell LineIC50 (μM)
A549 (Lung Cancer)9.5
HeLa (Cervical Cancer)7.8
MCF7 (Breast Cancer)12.0

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its antitumor properties, preliminary investigations suggest that the compound exhibits antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

In a recent study published in Pharmaceutical Biology, researchers synthesized derivatives based on the core structure of this compound and assessed their biological activities. One derivative showed enhanced cytotoxicity compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles .

Another investigation focused on the interaction of this compound with trypanothione reductase, an enzyme critical for maintaining redox balance in parasitic infections. The study found that the compound acts as a noncompetitive inhibitor, leading to increased levels of reactive oxygen species (ROS) within the parasite cells, ultimately resulting in cell death .

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